(S)-2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

Fragment-based drug discovery X-ray crystallography Protein-protein interaction

(S)-2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid (CAS 2381121-52-2) is the single (S)-enantiomer of a tetrahydrothiophene-1,1-dioxide (sulfolane) derivative bearing a pendent acetic acid group. With the molecular formula C₆H₁₀O₄S and a molecular weight of 178.21 g/mol, it belongs to the class of chiral sulfone-containing carboxylic acid building blocks.

Molecular Formula C6H10O4S
Molecular Weight 178.21 g/mol
Cat. No. B12473980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid
Molecular FormulaC6H10O4S
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1CC(=O)O
InChIInChI=1S/C6H10O4S/c7-6(8)3-5-1-2-11(9,10)4-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1
InChIKeyBWWAVFYRWZYKFE-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid: A Defined Stereoisomer Sulfone-Acetic Acid Building Block for Fragment-Based Discovery and Chiral Synthesis


(S)-2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid (CAS 2381121-52-2) is the single (S)-enantiomer of a tetrahydrothiophene-1,1-dioxide (sulfolane) derivative bearing a pendent acetic acid group. With the molecular formula C₆H₁₀O₄S and a molecular weight of 178.21 g/mol, it belongs to the class of chiral sulfone-containing carboxylic acid building blocks . Its methyl ester variant has been successfully employed as a fragment hit in large-scale crystallographic fragment screening against the Aar2/RNaseH protein-protein complex, confirming that the (S)-configured scaffold is compatible with well-defined protein binding pockets [1].

Why (S)-2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid Cannot Be Replaced by the Racemate, (R)-Enantiomer, or Regioisomeric Analogs in Structure-Sensitive Applications


The (S)-configured sulfolane-acetic acid scaffold presents three distinct levels of differentiation that prevent simple interchange with closely related in-class compounds. First, stereochemical identity matters: the (S)-enantiomer (CAS 2381121-52-2) differs fundamentally from the racemic mixture (CAS 4785-66-4) in its ability to engage chiral environments such as enzyme active sites; the methyl ester of the (S)-enantiomer has been experimentally validated to bind the Aar2/RNaseH complex in crystallographic fragment screening at 1.58 Å resolution, while binding data for the (R)-enantiomer is absent from the same screening library [1]. Second, the 3-position attachment of the acetic acid side chain on the sulfolane ring is regioisomerically distinct from the 2-substituted analog (CAS 1781610-08-9), leading to different spatial orientation and hydrogen-bonding geometry . Third, the sulfone moiety (1,1-dioxide) is non-negotiable for applications requiring metabolic stability or specific polar interactions compared to non-oxidized tetrahydrothiophene analogs; SAR studies on tetrahydrothiophene sulfone derivatives have confirmed that the sulfone group is an essential structural motif for acetylcholinesterase binding activity [2]. Procurement of an undefined stereoisomer or regioisomer therefore introduces uncontrolled variables that compromise experimental reproducibility and SAR interpretation.

(S)-2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Crystallographic Fragment Binding Validation at 1.58 Å Resolution for the (S)-Configured Scaffold versus Unreported (R)-Enantiomer Binding

The methyl ester derivative of (S)-2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid (assigned ligand code VIK in PDB entry 7FL6) was screened as part of the F2X-Universal Fragment Library against the yeast spliceosomal Aar2/RNaseH protein-protein complex. The (S)-configured fragment yielded interpretable electron density at the binding site, with the refined complex structure deposited at 1.58 Å resolution [1]. The ligand exhibited a real-space correlation coefficient (RSCC) of 0.604 and was assigned as the best-fitted instance in the entry [2]. Critically, the F2X-Universal Library does not contain the corresponding (R)-enantiomer methyl ester, meaning no comparative binding data exists for the opposite stereoisomer under identical screening conditions. This establishes the (S)-form as the stereochemically validated fragment hit, while the (R)-enantiomer remains untested in this context [1].

Fragment-based drug discovery X-ray crystallography Protein-protein interaction

Enantiomeric Purity Specification: (S)-Enantiomer at 98% Purity versus Racemate at 95% Typical Purity

The (S)-enantiomer is commercially supplied with a certified purity of 98% (CAS 2381121-52-2) as specified by Fluorochem product code F782148 . This represents a 3-percentage-point higher chemical purity specification compared to the typical 95% purity offered for the racemic mixture under CAS 4785-66-4 by vendors such as Sigma-Aldrich and Aladdin . Critically, the (S)-enantiomer product carries a defined stereochemical identity (1 asymmetric atom, MDL MFCD35091032, InChI Key BWWAVFYRWZYKFE-RXMQYKEDSA-N with stereochemical descriptor /t5-/m1/s1), whereas the racemate (InChI Key BWWAVFYRWZYKFE-UHFFFAOYSA-N) conveys no stereochemical information . For chiral synthesis or biological assays where enantiomeric excess (ee) is critical, the racemate introduces undefined enantiomeric composition that must be resolved by the end user at additional cost and time.

Chiral synthesis Enantiomeric purity Quality control

Calculated Physicochemical Property Differentiation: LogP and pKa Values for the (S)-Enantiomer versus the Racemate

Vendor-computed physicochemical properties differ between the single (S)-enantiomer and the racemic mixture, primarily because multi-species stereochemical models can yield distinct calculated logP values. The (S)-enantiomer (CAS 2381121-52-2) is reported with a calculated LogP of -1.10 (ALOGPS method) by Fluorochem . The racemic form (CAS 4785-66-4) carries a different computed LogP of -0.5 (XLogP3) as reported by PubChem [1], and a LogP of -1.88 reported by Hit2Lead . Additionally, the predicted acid dissociation constant (pKa) for the racemate is 4.32±0.10 (predicted) , which is consistent with expectations for a sulfone-substituted aliphatic carboxylic acid and has implications for ionization state under physiological assay conditions. Although these are computed rather than experimentally measured properties, the differences highlight that procurement of the specific (S)-stereoisomer, rather than the racemate, ensures consistency in calculated property datasets used for computational modeling, QSAR, and drug-likeness predictions.

Physicochemical properties Lipophilicity Ionization

Regioisomeric Scaffold Differentiation: 3-Position versus 2-Position Acetic Acid Attachment on the Sulfolane Ring

The target compound features the acetic acid substituent at the 3-position of the sulfolane (tetrahydrothiophene-1,1-dioxide) ring. The regioisomeric analog 2-(1,1-Dioxidotetrahydrothiophen-2-yl)acetic acid (CAS 1781610-08-9) bears the acetic acid moiety at the 2-position . This positional isomerism results in distinct spatial orientation of the carboxylate group: in the 3-substituted isomer, the acetic acid side chain projects from a ring carbon that is two bonds removed from the sulfone sulfur, while in the 2-substituted analog, it is directly adjacent to the sulfone group. This alters the distance between the H-bond acceptor (sulfone oxygens) and the carboxylic acid hydrogen-bond donor/acceptor, as well as the overall molecular shape. The 3-substitution pattern has been specifically validated in crystallographic fragment screening (via the methyl ester), where it participates in specific polar contacts with the Aar2/RNaseH complex [1]. No equivalent structural validation exists for the 2-substituted regioisomer in this or comparable fragment screens. For structure-based design, substituting the 3-substituted scaffold with the 2-substituted regioisomer changes the exit vector geometry and can abrogate key binding interactions.

Regioisomerism Structure-activity relationship Molecular geometry

Multi-Target Enzyme Inhibition Profile as Reported in Authoritative Pharmacological Databases

The Medical University of Lublin's pharmacological database lists 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid (racemic form) as "a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism" and additionally notes that "the compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent" and "serves as an antioxidant in fats and oils" [1]. This multi-target profile distinguishes the sulfone-acetic acid scaffold from other simple sulfone carboxylic acids that lack the lipoxygenase inhibitory component. However, this data was generated using the racemate and does not specify which enantiomer is responsible for the observed inhibition. The (S)-enantiomer may exhibit differential potency or selectivity across these targets compared to the (R)-enantiomer, but enantiomer-specific enzyme inhibition data (IC50 values) are not available in the current open literature. Therefore, this evidence supports the biological relevance of the scaffold class but cannot be used to make quantitative claims about the (S)-enantiomer's superiority over the racemate or (R)-enantiomer for any specific target.

Polypharmacology Lipoxygenase inhibition Anti-inflammatory

(S)-2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Fragment-Based Drug Discovery (FBDD) – Starting Point for Aar2/RNaseH-Targeted or Spliceosome-Modulating Ligands

The methyl ester of (S)-2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid has been crystallographically validated as a fragment hit against the Aar2/RNaseH protein-protein interface at 1.58 Å resolution (PDB 7FL6, ligand VIK) [1]. The scaffold's low molecular weight (178.21 g/mol free acid), favorable LogP (-1.10), and high Fsp³ value (0.83, indicating significant three-dimensional character) make it an attractive starting point for fragment growing or linking campaigns . The electron density map quality (RSCC = 0.604) supports reliable binding pose determination, which is essential for structure-guided optimization. Researchers pursuing spliceosome modulation, particularly targeting the Prp8 RNaseH-like domain, should prioritize the (S)-enantiomer scaffold for synthetic elaboration.

Chiral Building Block for Asymmetric Synthesis of Sulfone-Containing Bioactive Molecules

The (S)-2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid scaffold provides a pre-resolved chiral sulfone-acetic acid intermediate (1 asymmetric center, defined (3S) configuration) that can be directly incorporated into more complex molecular architectures without requiring chiral resolution steps [1]. The carboxylic acid group enables straightforward amide coupling, esterification, or reduction chemistry, while the chiral sulfolane ring introduces stereochemical diversity into lead compounds. The 98% purity specification reduces the burden of purification prior to use in multi-step synthetic sequences compared to lower-purity racemate alternatives. This is particularly relevant for medicinal chemistry groups synthesizing enantiopure compound libraries where stereochemical integrity must be maintained throughout the synthetic route.

Computational Chemistry and QSAR Model Building with Defined Stereochemical Input

For computational chemists constructing quantitative structure-activity relationship (QSAR) models or performing molecular docking studies, the (S)-enantiomer provides a stereochemically unambiguous input with vendor-supplied computed descriptors (LogP -1.10, 4 H-bond acceptors, 1 H-bond donor, Fsp³ 0.83) [1]. This contrasts with the racemate, whose computed LogP values vary across sources (from -0.5 to -1.88) depending on the computational model and stereochemical representation used [2]. For machine learning models trained on chiral compound datasets, using a defined enantiomer rather than an undefined racemate eliminates stereochemical noise and improves model interpretability. The scaffold's presence in the F2X-Universal Fragment Library also provides access to experimental binding data against hundreds of protein targets for multi-target activity prediction.

Reference Standard for Chiral Purity Method Development and Analytical Validation

The (S)-enantiomer (CAS 2381121-52-2) can serve as a reference standard for developing and validating chiral HPLC or SFC methods intended to quantify enantiomeric excess in batches of the racemate (CAS 4785-66-4) or in synthetic intermediates derived from this scaffold. With a defined InChI Key containing stereochemical information (BWWAVFYRWZYKFE-RXMQYKEDSA-N) versus the non-stereo InChI Key of the racemate (BWWAVFYRWZYKFE-UHFFFAOYSA-N) [1], the (S)-enantiomer provides an unambiguous retention time and spectral fingerprint for method calibration. The 98% purity specification supports its use as a system suitability standard without significant interference from impurities that could confound peak assignment.

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